
Thq-pinaca
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It was first identified in Slovenia in 2021 and has been sold as a designer drug . Synthetic cannabinoids are a class of compounds that mimic the effects of Δ9-tetrahydrocannabinol, the primary psychoactive constituent of marijuana.
Preparation Methods
The synthesis of THQ-PINACA involves the reaction of 1-pentyl-1H-indazole-3-carboxylic acid with 3,4-dihydroquinoline in the presence of a coupling agent . The reaction conditions typically include the use of a solvent such as dichloromethane and a base like triethylamine. Industrial production methods for synthetic cannabinoids often involve large-scale chemical synthesis using automated equipment to ensure consistency and purity.
Chemical Reactions Analysis
THQ-PINACA undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions can occur with halogenating agents, leading to the formation of halogenated derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
THQ-PINACA has several scientific research applications, including:
Mechanism of Action
THQ-PINACA exerts its effects by binding to cannabinoid receptors (CB1 and CB2) in the endocannabinoid system . This binding leads to the activation of G-protein coupled receptors, resulting in various physiological and psychoactive effects. The molecular targets and pathways involved include the modulation of neurotransmitter release and the regulation of intracellular signaling pathways .
Comparison with Similar Compounds
THQ-PINACA is similar to other synthetic cannabinoids such as 5F-MDMB-PINACA, 4F-MDMB-BINACA, and ADB-FUBINACA . it is unique in its chemical structure and specific binding affinity to cannabinoid receptors. The following are some similar compounds:
5F-MDMB-PINACA: Known for its potent psychoactive effects and rapid onset of action.
4F-MDMB-BINACA: Similar in structure but differs in its fluorine substitution, affecting its pharmacokinetic properties.
ADB-FUBINACA: Another synthetic cannabinoid with a different chemical structure and binding profile.
This compound’s uniqueness lies in its specific chemical structure, which influences its binding affinity and pharmacological effects.
Properties
Molecular Formula |
C22H25N3O |
|---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(1-pentylindazol-3-yl)methanone |
InChI |
InChI=1S/C22H25N3O/c1-2-3-8-16-25-20-14-7-5-12-18(20)21(23-25)22(26)24-15-9-11-17-10-4-6-13-19(17)24/h4-7,10,12-14H,2-3,8-9,11,15-16H2,1H3 |
InChI Key |
BHNGHAHGIHEHPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=N1)C(=O)N3CCCC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methylpropyl 2-[[[5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B10821324.png)
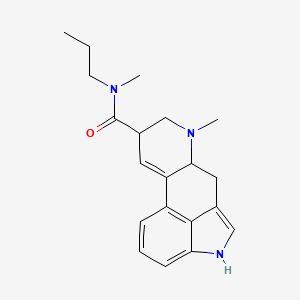
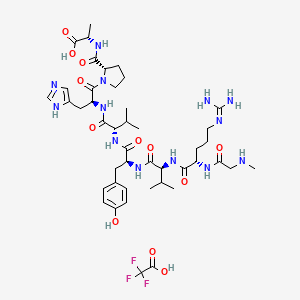
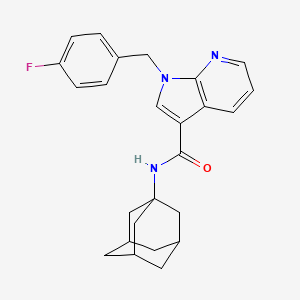
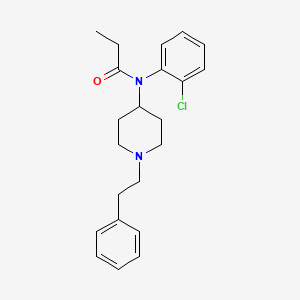

![1-methyl-N-[9-(trideuteriomethyl)-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide](/img/structure/B10821371.png)
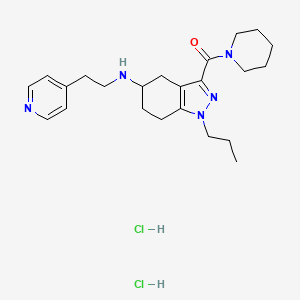
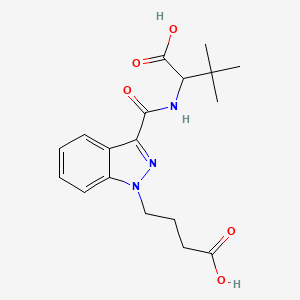
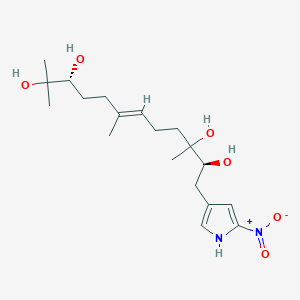
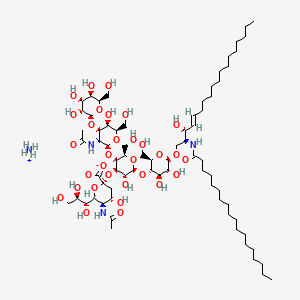
![1-methyl-N-[(1S,5R)-9-(trideuteriomethyl)-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide](/img/structure/B10821415.png)
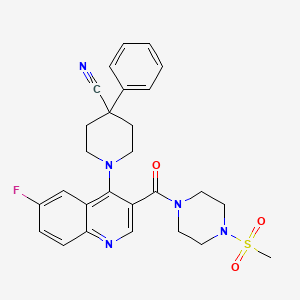
![4-[7-[1-[2-(Dimethylamino)ethyl]pyrazol-4-yl]imidazo[1,2-a]pyridin-3-yl]-2-[(3-fluorophenyl)methoxy]benzamide](/img/structure/B10821444.png)
